molecular formula C19H21NO2 B6169675 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide CAS No. 2416233-52-6

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide

Cat. No. B6169675
CAS RN: 2416233-52-6
M. Wt: 295.4
InChI Key:
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Description

1-Methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide (MNBC) is an organic compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific fields. MNBC is a bicyclic amide, a type of nitrogen-containing organic compound, and is composed of a central ring system with two side chains. It has been studied for its potential as a synthetic intermediate for various pharmaceuticals, as a catalyst for chemical reactions, and as a potential therapeutic agent.

Scientific Research Applications

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a synthetic intermediate for various pharmaceuticals, as a catalyst for chemical reactions, and as a potential therapeutic agent. It has also been studied for its potential as an anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2, and as an inhibitor of the enzyme 5-lipoxygenase. It has also been studied for its potential as an antioxidant and for its potential to modulate the activity of the enzyme tyrosinase.

Mechanism of Action

The mechanism of action of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide is still not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting the activity of this enzyme, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide may be able to reduce inflammation and pain. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting the activity of this enzyme, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting the activity of this enzyme, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide may be able to reduce inflammation and pain. It has also been shown to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting the activity of this enzyme, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide may be able to reduce inflammation and pain. In addition, it has been shown to have antioxidant activity and to modulate the activity of the enzyme tyrosinase.

Advantages and Limitations for Lab Experiments

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in a two-step process. This makes it a convenient and cost-effective option for laboratory experiments. Additionally, it is a relatively stable compound and has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). However, it is not as effective as some other compounds at inhibiting the enzyme 5-lipoxygenase (5-LOX). Additionally, it has not been extensively studied and its mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for the study of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential as an anti-inflammatory agent, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). Additionally, further research could be done to explore its potential as an antioxidant and its potential to modulate the activity of the enzyme tyrosinase. Finally, further research could be done to explore its potential applications in pharmaceuticals and other areas.

Synthesis Methods

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide can be synthesized in a two-step process. The first step involves the formation of an N-benzyl-2-oxabicyclo[2.2.2]octane-4-carboxamide intermediate. This intermediate is then reacted with methyl iodide to form 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide. The reaction is typically performed in a solvent such as dichloromethane at room temperature. The reaction is highly efficient and yields high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide' involves the reaction of 1-methyl-2-cyclohexen-1-ol with naphthalene-2-carboxylic acid to form 1-methyl-N-(naphthalen-2-yl)cyclohex-2-en-1-amine. This intermediate is then reacted with 2-bromo-2-methylpropanoyl chloride to form the final product.", "Starting Materials": [ "1-methyl-2-cyclohexen-1-ol", "naphthalene-2-carboxylic acid", "2-bromo-2-methylpropanoyl chloride" ], "Reaction": [ "Step 1: 1-methyl-2-cyclohexen-1-ol is reacted with naphthalene-2-carboxylic acid in the presence of a Lewis acid catalyst to form 1-methyl-N-(naphthalen-2-yl)cyclohex-2-en-1-amine.", "Step 2: 1-methyl-N-(naphthalen-2-yl)cyclohex-2-en-1-amine is reacted with 2-bromo-2-methylpropanoyl chloride in the presence of a base to form the final product, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide." ] }

CAS RN

2416233-52-6

Product Name

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide

Molecular Formula

C19H21NO2

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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